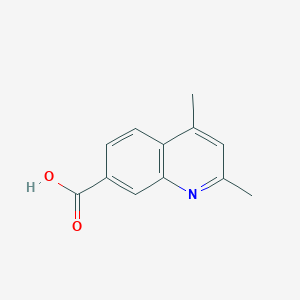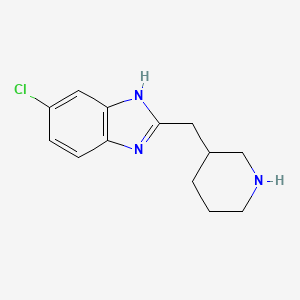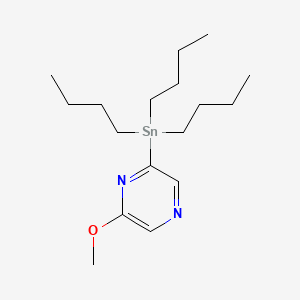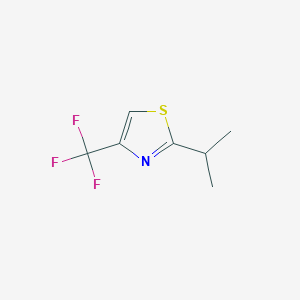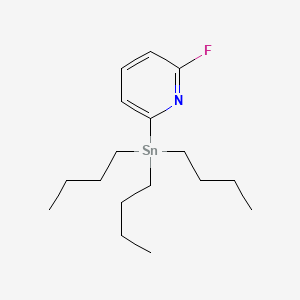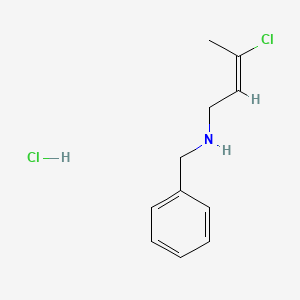
Benzyl-(3-chloro-but-2-enyl)-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-(3-chloro-but-2-enyl)-aminehydrochloride is a chemical compound with the molecular formula C11H14ClN•HCl and a molecular weight of 232.15 . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes a benzyl group, a 3-chloro-but-2-enyl group, and an amine hydrochloride group.
Preparation Methods
The synthesis of Benzyl-(3-chloro-but-2-enyl)-aminehydrochloride typically involves the following steps:
Starting Materials: Benzylamine and 3-chloro-but-2-enyl chloride are commonly used as starting materials.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Synthetic Route: The benzylamine reacts with 3-chloro-but-2-enyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzyl-(3-chloro-but-2-enyl)-aminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-but-2-enyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The double bond in the but-2-enyl group can be reduced using hydrogenation catalysts to form saturated derivatives.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl-(3-chloro-but-2-enyl)-aminehydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl-(3-chloro-but-2-enyl)-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and context. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Benzyl-(3-chloro-but-2-enyl)-aminehydrochloride can be compared with other similar compounds such as:
Benzylamine: Lacks the 3-chloro-but-2-enyl group, making it less reactive in certain substitution reactions.
3-chloro-but-2-enylamine: Lacks the benzyl group, which affects its overall reactivity and applications.
N-Benzyl-3-chloro-2-buten-1-amine: Similar structure but may differ in specific reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and research applications.
Properties
IUPAC Name |
(E)-N-benzyl-3-chlorobut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c1-10(12)7-8-13-9-11-5-3-2-4-6-11;/h2-7,13H,8-9H2,1H3;1H/b10-7+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGACJIYGABXAF-HCUGZAAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNCC1=CC=CC=C1)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CNCC1=CC=CC=C1)/Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
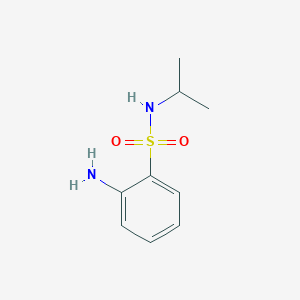
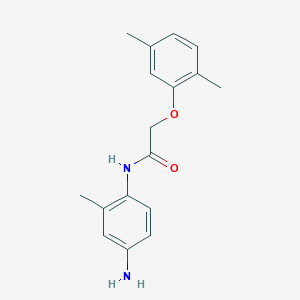
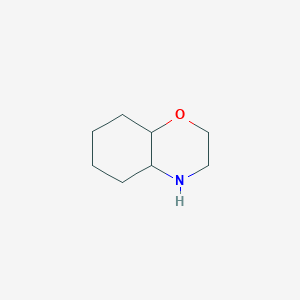
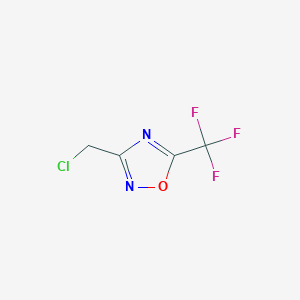

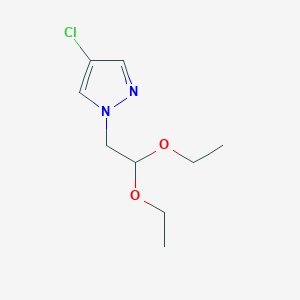

![Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1317833.png)
